(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

Catalog No.
S12161750
CAS No.
M.F
C7H12N4S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

Product Name

(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)thiourea

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C7H12N4S/c1-4-6(9-7(8)12)5(2)11(3)10-4/h1-3H3,(H3,8,9,12)

InChI Key

XOSRQJCVRUTALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=S)N

(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is an organic compound that belongs to the class of thioureas, which are characterized by the presence of a thiourea functional group (–NH–CS–NH2). This compound features a pyrazole ring, specifically a 1H-pyrazole with three methyl groups at positions 1, 3, and 5. The unique structure of (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea contributes to its diverse chemical properties and potential applications in various scientific fields.

  • Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield corresponding amines.
  • Substitution: The pyrazole ring may participate in electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and halogens or nitro compounds for substitution reactions.

Research indicates that (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea exhibits significant biological activities. It has been investigated for its potential as an enzyme inhibitor and as a probe for studying various biological pathways. Additionally, it shows promise in medicinal applications due to its antimicrobial and anticancer properties. The mechanism of action is likely attributed to its ability to form hydrogen bonds with enzyme active sites and interact with biological receptors.

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of thiourea with 1,3,5-trimethyl-4-chloromethylpyrazole. This reaction is often conducted in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. Industrial production may utilize similar synthetic routes but optimized for higher yields and purity through methods such as continuous flow reactors.

The compound has several applications across different fields:

  • Chemistry: Utilized as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
  • Biology: Explored for its potential therapeutic properties and as an enzyme inhibitor.
  • Medicine: Investigated for antimicrobial and anticancer activities.
  • Industry: Employed in developing new materials with specific properties such as corrosion inhibitors or stabilizers.

Studies on interaction mechanisms reveal that (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea can engage with specific molecular targets through hydrogen bonding and other non-covalent interactions. This characteristic enhances its potential as a bioactive compound and facilitates its role in various biochemical assays.

Several compounds share structural similarities with (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea:

Compound NameStructural FeaturesUnique Aspects
N'-butyl-N-methylthioureaLacks the pyrazole ringDifferent chemical properties and applications
N'-butyl-N-[1H-pyrazol-4-yl]thioureaSimilar structure without methyl groups on nitrogenVariation in reactivity due to missing methyl groups
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrileContains a pyrazole ring but lacks thiourea functionalityFocused on different applications in organic synthesis

Uniqueness

The presence of both the thiourea group and the pyrazole ring in (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea confers unique chemical reactivity compared to similar compounds. This combination allows for versatile interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications. Its distinct structural characteristics contribute to its potential utility across various scientific disciplines.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

184.07826757 g/mol

Monoisotopic Mass

184.07826757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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